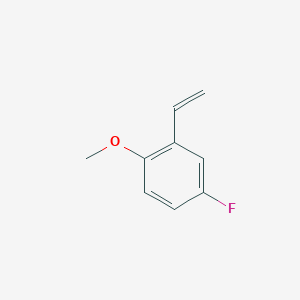

2-Ethenyl-4-fluoro-1-methoxybenzene

Vue d'ensemble

Description

2-Ethenyl-4-fluoro-1-methoxybenzene, also known by its IUPAC name, is a chemical compound with the molecular weight of 150.15 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Ethenyl-4-fluoro-1-methoxybenzene is1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Ethenyl-4-fluoro-1-methoxybenzene is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Applications De Recherche Scientifique

Electrochemical Reduction Studies

Research has explored the electrochemical reduction of compounds related to 2-Ethenyl-4-fluoro-1-methoxybenzene, such as methoxychlor. These studies focus on the reduction process at carbon and silver cathodes in specific environments, revealing insights into carbon-chlorine bond cleavage and the formation of dechlorinated products. This research contributes to our understanding of chemical reactions and bond interactions in similar compounds (McGuire & Peters, 2016).

Crystal Structure Analysis

The crystal structures of certain bis(methoxybenzene) compounds have been analyzed, revealing the influence of side chain lengths on molecular interactions and crystal packing. These findings are crucial for understanding the molecular geometry and interactions in related methoxybenzene derivatives, such as 2-Ethenyl-4-fluoro-1-methoxybenzene (Velde et al., 2004).

Volatile Compound Analysis

Studies have identified various volatile methoxybenzene compounds, including derivatives of 2-Ethenyl-4-fluoro-1-methoxybenzene, in grains with off-odors. This research is significant for food quality control and understanding the chemical composition of grains affected by certain odors (Seitz & Ram, 2000).

Catalytic Reaction Studies

Research into the catalytic hydroboration of vinylarenes, related to 2-Ethenyl-4-fluoro-1-methoxybenzene, provides insight into reaction mechanisms and the influence of molecular structure on these reactions. This knowledge is valuable for developing new catalytic processes and understanding reaction dynamics in similar compounds (Brown & Lloyd‐Jones, 1994).

Hydrogen Bond Analysis

The equilibrium and hydrogen bond types in methoxy-substituted distyrylbenzenes, closely related to 2-Ethenyl-4-fluoro-1-methoxybenzene, have been studied. This research is important for understanding the molecular interactions and stability of compounds with similar structures (Velde, Geise, & Blockhuys, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Mode of Action

The mode of action of such compounds typically involves interactions with the target molecules, leading to changes in their function. This could involve binding to the target, inhibiting its activity, or modifying its structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties, such as its size, charge, and hydrophobicity. For example, its absorption could be influenced by its solubility, while its distribution could be affected by its ability to cross cell membranes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Propriétés

IUPAC Name |

2-ethenyl-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZQVZIPVBOLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)